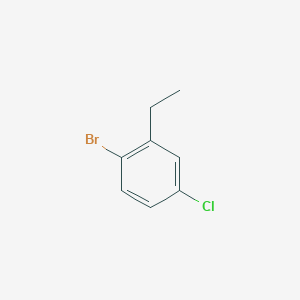

1-Bromo-4-chloro-2-ethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGSQYQDTHZFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-4-chloro-2-ethylbenzene (CAS No. 1160573-89-6): Properties, Synthesis, and Applications in Drug Discovery

Section 1: Introduction & Significance

1-Bromo-4-chloro-2-ethylbenzene is a halogenated aromatic hydrocarbon, a specialized chemical intermediate valued for its unique substitution pattern. As a dihalo-substituted ethylbenzene, it serves as a versatile synthon, or building block, in multi-step organic synthesis. The strategic placement of bromo, chloro, and ethyl groups on the benzene ring offers distinct points for chemical modification, making it a compound of significant interest to researchers in medicinal chemistry and materials science.

The utility of halogenated organic compounds is well-established in the pharmaceutical industry. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, is structurally related to key intermediates used in the synthesis of modern therapeutics. Notably, derivatives of this scaffold are pivotal in constructing complex molecules such as SGLT2 (sodium-glucose co-transporter-2) inhibitors, a class of drugs highly effective in the management of type 2 diabetes.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, plausible synthetic strategies, critical applications in drug development, analytical characterization, and safety protocols.

Section 2: Compound Identification and Physicochemical Properties

Accurate identification is paramount for ensuring experimental reproducibility and safety. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Core Identification and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1160573-89-6 | [3][4][5][6] |

| IUPAC Name | This compound | [7] |

| Synonym(s) | 2-Bromo-5-chloroethylbenzene | [3] |

| Molecular Formula | C₈H₈BrCl | [4][8] |

| Molecular Weight | 219.51 g/mol | [4][8] |

| Physical Form | Clear, colorless to pale yellow liquid | [3][5] |

| Purity | Typically ≥97% or 98% | [4][5] |

| SMILES | CCC1=CC(Cl)=CC=C1Br | [4][6] |

| InChI Key | BTGSQYQDTHZFCM-UHFFFAOYSA-N | [5] |

| Calculated LogP | 3.66 | [4] |

Section 3: Synthesis and Mechanistic Insights

Plausible Synthetic Strategy:

A common approach for synthesizing polysubstituted benzenes involves a sequence of electrophilic aromatic substitution reactions, where the directing effects of the existing substituents guide the position of new functional groups.

-

Starting Material Selection: A logical starting point would be a commercially available monosubstituted or disubstituted benzene, such as 1-bromo-4-chlorobenzene or 2-chloroethylbenzene.

-

Electrophilic Halogenation/Alkylation: The synthesis would proceed via reactions like Friedel-Crafts alkylation or electrophilic halogenation. The key challenge is controlling the regioselectivity. For instance, starting with 1-bromo-4-chlorobenzene, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction could introduce the ethyl group. However, the directing effects of the bromo and chloro substituents (ortho-, para-directing but deactivating) would need to be carefully considered to achieve the desired 2-position substitution.

A generalized workflow based on these principles is outlined below. The causality behind this proposed pathway lies in leveraging the known directing effects of substituents to build molecular complexity in a controlled, stepwise manner.

Caption: A plausible synthetic route to this compound.

Section 4: Core Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated building block for complex target molecules, particularly pharmaceutical agents.

Intermediate for Dapagliflozin Synthesis:

A structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a documented key intermediate in the synthesis of Dapagliflozin .[9][10] Dapagliflozin is a potent and selective SGLT2 inhibitor used to treat type 2 diabetes by promoting the excretion of glucose in the urine.[1][2]

The synthesis of this crucial intermediate often starts from 5-bromo-2-chlorobenzoic acid.[9][10] The process typically involves a Friedel-Crafts reaction with phenetole, followed by reduction. This compound represents a foundational scaffold from which such intermediates can be derived, illustrating its direct relevance to the synthesis of high-value active pharmaceutical ingredients (APIs).

Caption: Role as a precursor to a key intermediate for Dapagliflozin.

Section 5: Analytical Characterization Protocol

A robust analytical workflow is essential to confirm the identity and purity of this compound. The following protocol outlines standard methods for its characterization.

Step-by-Step Methodology:

-

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

For Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

-

GC-MS Analysis:

-

Objective: To confirm molecular weight and purity.

-

Procedure: Inject the prepared sample into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature gradient program (e.g., 50°C to 250°C at 10°C/min) to ensure separation from impurities.

-

Expected Results: The key diagnostic feature is the molecular ion (M⁺) peak cluster in the mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic pattern of peaks will be observed. The expected peaks for the molecular ion [C₈H₈BrCl]⁺ would be at m/z 218, 220, and 222.

-

-

¹H NMR Spectroscopy Analysis:

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen atoms.

-

Procedure: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Predicted Spectrum & Interpretation:

-

Aromatic Region (δ ≈ 7.0-7.5 ppm): Three signals corresponding to the three protons on the benzene ring are expected. Their specific chemical shifts and splitting patterns (doublets, doublets of doublets) will confirm the 1,2,4-substitution pattern.

-

Ethyl Group - Methylene (δ ≈ 2.6-2.8 ppm): A quartet resulting from coupling to the three protons of the adjacent methyl group.

-

Ethyl Group - Methyl (δ ≈ 1.2-1.4 ppm): A triplet resulting from coupling to the two protons of the adjacent methylene group.

-

The integration of these signals should correspond to a proton ratio of 3 (aromatic) : 2 (methylene) : 3 (methyl).

-

-

Section 6: Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting.

GHS Hazard Information: Safety data for the specific CAS number 1160573-89-6 indicates the following GHS hazard statements[5]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Laboratory Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment:

-

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin or eyes.[13] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5][6]

-

Keep away from strong oxidizing agents and incompatible materials.[13]

Section 7: Conclusion

This compound (CAS No. 1160573-89-6) is a high-value chemical intermediate with significant potential in organic synthesis. Its precisely arranged functional groups make it a strategic precursor for complex molecules, most notably in the development of pharmaceuticals like the SGLT2 inhibitor Dapagliflozin. A thorough understanding of its properties, analytical signatures, and safe handling procedures is crucial for its effective and responsible use in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 3. CAS 1160573-89-6: this compound [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1160573-89-6 [sigmaaldrich.com]

- 6. 1160573-89-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C8H8BrCl | CID 18947382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1160573-89-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 9. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 10. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 11. assets.eshop-live.com [assets.eshop-live.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.be [fishersci.be]

Synthesis and characterization of 1-Bromo-4-chloro-2-ethylbenzene

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-chloro-2-ethylbenzene

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Strategic Value of Halogenated Benzene Derivatives

Halogenated aromatic compounds are foundational scaffolds in modern medicinal chemistry and materials science. The specific placement of different halogens and alkyl groups on a benzene ring creates a molecule with unique electronic and steric properties, serving as a versatile intermediate for the synthesis of more complex target molecules. This compound (CAS: 289039-22-1), also known as 4-Bromo-1-chloro-2-ethylbenzene, is one such compound. Its structure, featuring distinct bromine and chlorine atoms, allows for selective functionalization through various cross-coupling reactions, while the ethyl group influences solubility and conformational behavior. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this important chemical building block.

Part 1: Synthesis Approach — The Logic of Electrophilic Aromatic Substitution

The most direct and industrially scalable approach to synthesizing this compound is through the Friedel-Crafts alkylation of 1-bromo-4-chlorobenzene.[1][2] This classic electrophilic aromatic substitution reaction is chosen for its reliability and the ready availability of the starting materials.

The core principle involves the generation of a potent electrophile (an ethyl carbocation or a polarized complex) from an ethylating agent, which then attacks the electron-rich aromatic ring. The choice of catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃), is critical for activating the ethylating agent.[3]

The directing effects of the incumbent chloro and bromo substituents are paramount. Both are ortho-, para-directing groups. Since they are para to each other in the starting material (1-bromo-4-chlorobenzene), the incoming ethyl group will be directed to one of the four available ortho positions. The substitution occurs preferentially at the positions ortho to the bromine or chlorine atom (positions 2, 3, 5, and 6). The formation of the 2-ethyl isomer is a logical outcome of this substitution pattern.

Reaction Mechanism: Friedel-Crafts Ethylation

The reaction proceeds via a well-established multi-step mechanism.

-

Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, reacts with the ethylating agent (ethyl chloride) to form a highly polarized complex, which behaves as the ethyl carbocation source.

-

Electrophilic Attack: The π-electron system of the 1-bromo-4-chlorobenzene ring attacks the electrophilic carbon of the ethyl complex. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new ethyl group, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.

Caption: Mechanism of Friedel-Crafts Ethylation.

Part 2: Experimental Protocol & Workflow

This protocol details a robust procedure for the synthesis, purification, and characterization of the target compound. It is imperative that all steps are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Overall Experimental Workflow

Caption: Workflow for Synthesis and Characterization.

Step-by-Step Methodology

Reagents & Materials:

-

1-bromo-4-chlorobenzene (Starting Material)

-

Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)

-

Ethyl Chloride (EtCl) or Bromoethane (EtBr) (Alkylating Agent)

-

Dichloromethane (DCM), anhydrous (Solvent)

-

Hydrochloric Acid (HCl), dilute

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Protocol:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

Charging the Flask: In the flask, place 1-bromo-4-chlorobenzene and anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice bath.

-

Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition is exothermic and may generate HCl gas.

-

Addition of Alkylating Agent: Add ethyl chloride (or bromoethane) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and very slowly pour the reaction mixture onto a beaker of crushed ice and dilute HCl. This step is highly exothermic and will hydrolyze the aluminum chloride.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil should be purified by vacuum distillation to yield this compound as a clear liquid.[4]

Part 3: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 289039-22-1 | [5][6] |

| Molecular Formula | C₈H₈BrCl | [5][6] |

| Molecular Weight | 219.51 g/mol | [4][5] |

| Appearance | Colorless liquid | [4][7] |

| Boiling Point | ~235 °C at 760 mmHg | [4] |

| Density | ~1.459 g/cm³ | [4] |

| Refractive Index | ~1.565 - 1.569 @ 20°C | [4][7] |

Spectroscopic Data Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra for this compound are as follows:

-

¹H NMR (Predicted):

-

Aromatic Region (7.0-7.6 ppm): Three protons exhibiting complex splitting patterns (doublets and doublets of doublets) consistent with a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (-CH₂-) (~2.7 ppm): A quartet resulting from coupling with the three methyl protons.

-

Methyl Protons (-CH₃) (~1.2 ppm): A triplet resulting from coupling with the two methylene protons.

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~120-145 ppm), including four signals for carbons attached to protons and two quaternary carbon signals for those bonded to Br, Cl, and the ethyl group.

-

Aliphatic Carbons: Two signals are expected in the aliphatic region for the -CH₂- (~28 ppm) and -CH₃ (~15 ppm) carbons.

-

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A characteristic cluster of peaks will be observed due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

-

M⁺: ~m/z 218 (for C₈H₈⁷⁹Br³⁵Cl)

-

M+2: ~m/z 220 (contribution from C₈H₈⁸¹Br³⁵Cl and C₈H₈⁷⁹Br³⁷Cl)

-

M+4: ~m/z 222 (for C₈H₈⁸¹Br³⁷Cl)

-

-

Key Fragmentation: A prominent peak corresponding to the loss of the ethyl group ([M-29]⁺) is expected, leading to a fragment at m/z ~189/191/193.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2975-2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring |

| ~880-800 | C-H Bend | Out-of-plane bending for substituted benzene |

| ~1100-1000 | C-Cl Stretch | Aryl Chloride |

| ~600-500 | C-Br Stretch | Aryl Bromide |

Part 4: Safety, Handling, and Storage

Hazard Identification:

-

Reactants: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. 1-bromo-4-chlorobenzene is an irritant.[8] Alkylating agents like ethyl chloride are flammable.

-

Product (this compound): Classified as causing skin and serious eye irritation. May also cause respiratory irritation.[9]

Handling and PPE:

-

Always handle chemicals in a certified fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from ignition sources.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and water.[9]

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. softbeam.net:8080 [softbeam.net:8080]

- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. echemi.com [echemi.com]

- 5. 4-Bromo-1-chloro-2-ethylbenzene | C8H8BrCl | CID 44119401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-Bromo-1-chloro-2-ethylbenzene, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

1-Bromo-4-chloro-2-ethylbenzene spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-chloro-2-ethylbenzene

Introduction: Elucidating the Molecular Blueprint

In the landscape of pharmaceutical research and synthetic chemistry, the precise identification and structural confirmation of novel compounds are paramount. This compound, with its distinct substitution pattern on the aromatic ring, serves as a valuable intermediate in the synthesis of more complex molecules. Its molecular formula is C₈H₈BrCl and it has a molecular weight of approximately 219.51 g/mol .[1][2] The unequivocal verification of its structure relies on a synergistic application of modern spectroscopic techniques. This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers and drug development professionals, offering not just raw data, but a deeper understanding of the causality behind spectral features. By integrating theoretical predictions with data from analogous structures, we present a robust methodology for structural elucidation that mirrors real-world laboratory challenges where reference spectra for a specific novel compound may not be readily available.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Predicted ¹H NMR Spectrum:

For this compound, we anticipate distinct signals for the aromatic and aliphatic protons.

-

Ethyl Group: The ethyl group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The methylene protons are adjacent to three methyl protons, hence a quartet (n+1=4). The methyl protons are adjacent to two methylene protons, resulting in a triplet (n+1=3). The electron-withdrawing nature of the aromatic ring will shift the methylene quartet further downfield compared to the methyl triplet.[3]

-

Aromatic Protons: The benzene ring has three protons. Due to the substitution pattern, they are in unique chemical environments and will likely appear as a complex set of multiplets or distinct doublets and doublet of doublets in the aromatic region (typically 6.5-8.0 ppm). The electronegative bromine and chlorine atoms will deshield the adjacent protons, causing them to resonate at a lower field.[4]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[4]

-

Instrument Setup: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned, and the magnetic field is shimmed to optimize homogeneity.[4]

-

Data Acquisition: Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to enhance the signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

Data Summary: Predicted ¹H NMR

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~ 1.2 | Triplet (t) | 3H |

| -CH₂- | ~ 2.7 | Quartet (q) | 2H |

| Aromatic H | ~ 7.0 - 7.6 | Multiplets (m) | 3H |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary.[3][5]

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon-13 NMR provides information on the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum:

The structure of this compound has 8 carbon atoms. Due to molecular symmetry (or lack thereof), we predict 8 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

-

Aliphatic Carbons: The methyl (-CH₃) and methylene (-CH₂-) carbons will appear in the upfield region (typically 10-40 ppm).

-

Aromatic Carbons: The six aromatic carbons will resonate in the downfield region (typically 110-150 ppm). The carbons directly attached to the electronegative bromine and chlorine atoms (C-Br and C-Cl) will be significantly influenced and can be predicted based on substituent effects. The other four aromatic carbons will also have unique chemical shifts. For comparison, the carbon atoms in ethylbenzene appear at chemical shifts of 125.7, 127.9, and 128.4 ppm for the aromatic ring, and the carbon attached to the ethyl group at 144.3 ppm.[6]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The sample preparation and instrument setup are identical to that of ¹H NMR. However, the acquisition parameters are different due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Acquisition Mode: Typically run in a proton-decoupled mode to produce a spectrum of singlets, simplifying interpretation.

-

Parameters: A larger number of scans (hundreds to thousands) and a longer relaxation delay are often required to obtain a good signal-to-noise ratio.

Data Summary: Predicted ¹³C NMR

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~ 15 |

| -CH₂- | ~ 30 |

| Aromatic C-H | ~ 125 - 135 (3 signals) |

| Aromatic C-Et | ~ 140 - 145 |

| Aromatic C-Cl | ~ 130 - 135 |

| Aromatic C-Br | ~ 115 - 125 |

Note: Predicted values based on additive models and data from similar compounds like 1-bromo-2-ethylbenzene and various chlorobenzenes.[3][7]

Part 2: Infrared (IR) Spectroscopy - Probing Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an excellent tool for identifying the presence of specific functional groups.[8]

Predicted IR Spectrum:

The IR spectrum of this compound is expected to show several characteristic absorption bands.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic (sp³) C-H stretches from the ethyl group will be just below 3000 cm⁻¹.[9]

-

C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ region.[9]

-

C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

-

C-X Stretching: The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically between 1100-750 cm⁻¹ and 650-500 cm⁻¹ respectively.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Summary: Predicted IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600, 1580, 1475 | Medium-Strong |

| C-Cl Stretch | 1100 - 750 | Strong |

| C-Br Stretch | 650 - 500 | Strong |

Reference data from similar compounds like 1-bromo-4-chlorobenzene can be found in the NIST Chemistry WebBook.[10]

Bond Vibrations and IR Regions

Caption: Key regions in an IR spectrum for functional group analysis.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and valuable structural information from fragmentation patterns.[11][12]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of C₈H₈BrCl is ~218 g/mol for the lightest isotopes (¹²C, ¹H, ³⁵Cl, ⁷⁹Br). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks.[13] We expect to see peaks at m/z corresponding to the different isotopic combinations:

-

M⁺ (⁷⁹Br, ³⁵Cl): Most abundant combination

-

M+2 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl): A very intense peak

-

M+4 (⁸¹Br, ³⁷Cl): A smaller peak

-

-

Fragmentation: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.[12] A primary fragmentation pathway for ethylbenzenes is the benzylic cleavage to lose a methyl radical (•CH₃), which is highly favorable as it forms a stable secondary benzylic carbocation.

-

[M - 15]⁺: Loss of a methyl group (•CH₃) from the ethyl side chain. This fragment would be expected at m/z [M-15].

-

Loss of Halogens: Fragmentation involving the loss of Br• or Cl• radicals is also possible.

-

Experimental Protocol: Acquiring a GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile solvent like dichloromethane or hexane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound travels through a capillary column, separating it from any impurities. Typical GC conditions would involve a temperature program starting at ~50°C and ramping up to ~250°C.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in EI mode).

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value.

Data Summary: Predicted Mass Spectrum Fragments

| m/z Value | Proposed Fragment Identity | Notes |

| M⁺ Cluster | Molecular Ion [C₈H₈BrCl]⁺ | Shows characteristic Br/Cl isotope pattern. |

| [M-15]⁺ | [C₇H₅BrCl]⁺ | Loss of •CH₃ (Benzylic cleavage). |

| [M-29]⁺ | [C₆H₄BrCl]⁺ | Loss of •C₂H₅ (Ethyl group). |

The mass spectrum of the similar compound 1-bromo-4-ethylbenzene shows a strong peak for the loss of a methyl group [M-15]⁺, supporting the predicted fragmentation pattern.[14]

Key Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is a process of converging evidence. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aromatic ring, alkyl chain, and carbon-halogen bonds), and mass spectrometry establishes the molecular weight and offers corroborating structural information through predictable fragmentation patterns. By skillfully integrating the data from these three powerful analytical techniques, researchers can confidently and unambiguously confirm the identity and purity of their target molecule, a critical step in any synthetic or drug development workflow.

References

- 1. scbt.com [scbt.com]

- 2. 4-Bromo-1-chloro-2-ethylbenzene, 98+% | CymitQuimica [cymitquimica.com]

- 3. (Solved) - 1. Study the NMR spectrum of 1-bromo-2-ethylbenzene (C8H9Br)... (1 Answer) | Transtutors [transtutors.com]

- 4. benchchem.com [benchchem.com]

- 5. Solved 1. For each of the following compounds: - Draw the | Chegg.com [chegg.com]

- 6. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 9. azooptics.com [azooptics.com]

- 10. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 14. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

Physical and chemical properties of 1-Bromo-4-chloro-2-ethylbenzene

An In-depth Technical Guide to 4-Bromo-1-chloro-2-ethylbenzene

Senior Application Scientist Note: This technical guide focuses on the positional isomer 4-Bromo-1-chloro-2-ethylbenzene (CAS No. 289039-22-1) . Following a comprehensive search, it has been determined that publicly available, reliable scientific data for the specifically requested "1-Bromo-4-chloro-2-ethylbenzene" is scarce. To ensure scientific integrity and provide a valuable, data-supported resource, this guide has been structured around its well-documented and commercially available isomer. The principles of analysis, reactivity, and application discussed herein provide a strong comparative framework for understanding other dihaloethylbenzene isomers.

Compound Identification and Structural Elucidation

4-Bromo-1-chloro-2-ethylbenzene is a dihalogenated aromatic hydrocarbon. Its structure, featuring a benzene ring substituted with bromine, chlorine, and an ethyl group, makes it a valuable intermediate in organic synthesis. The specific arrangement of these substituents dictates its unique physicochemical properties and reactivity. Aryl halides are foundational building blocks in the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals, because the carbon-halogen bond provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds.[1]

The precise IUPAC name for this compound is 4-bromo-1-chloro-2-ethylbenzene . Its structure consists of an ethyl group at position 2, a chlorine atom at position 1, and a bromine atom at position 4 of the benzene ring. This specific substitution pattern is critical for predicting its spectral data and chemical behavior.

dot

Caption: Molecular Structure of 4-Bromo-1-chloro-2-ethylbenzene.

Physicochemical Properties

The physical state and solubility of a compound are paramount for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. 4-Bromo-1-chloro-2-ethylbenzene is a clear, colorless liquid at room temperature.[2] Its halogenated and alkylated nature results in a high boiling point and density greater than water.

This moderate polarity influences its solubility, making it miscible with many organic solvents but poorly soluble in water.[3] The calculated XLogP3 value of 3.66 indicates a high degree of lipophilicity, which is a critical parameter in drug design for membrane permeability.[4]

Table 1: Key Physicochemical Data for 4-Bromo-1-chloro-2-ethylbenzene

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 289039-22-1 | [2][5] |

| Molecular Formula | C₈H₈BrCl | [5] |

| Molecular Weight | 219.51 g/mol | [4][5] |

| Appearance | Clear colorless liquid | [2][4] |

| Boiling Point | 235.1 °C at 760 mmHg | [4] |

| Density | 1.459 g/cm³ | [4] |

| Refractive Index | 1.5650-1.5690 (@ 20°C) | [2] |

| Flash Point | 116.2 °C | [4] |

| Purity | ≥97-98% (Commercial Grade) |[2][6] |

Spectroscopic Analysis: A Rationale-Driven Approach

Spectroscopic data provides the empirical fingerprint of a molecule. Understanding the origin of these signals is key to confirming structure and assessing purity. While a specific spectrum for 4-Bromo-1-chloro-2-ethylbenzene is not publicly available, its structure allows for a detailed prediction of its ¹H NMR, ¹³C NMR, and mass spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is dictated by the electronic environment of each hydrogen atom.

-

Ethyl Group (-CH₂CH₃): The methyl protons (-CH₃) will appear as a triplet due to coupling with the adjacent two methylene protons. The methylene protons (-CH₂) will appear as a quartet, being split by the three methyl protons. The electron-withdrawing nature of the aromatic ring will shift the methylene quartet further downfield compared to the methyl triplet.

-

Aromatic Protons: There will be three distinct signals in the aromatic region. The proton at C3 (adjacent to the ethyl and bromo groups) will likely be a doublet. The proton at C5 (between the bromo and chloro groups) will be a doublet of doublets. The proton at C6 (adjacent to the chloro group) will appear as a doublet. The exact chemical shifts are influenced by the combined inductive and mesomeric effects of the halogen and alkyl substituents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom.

-

Aliphatic Carbons: Two signals will be present in the upfield region for the ethyl group's -CH₂- and -CH₃ carbons.

-

Aromatic Carbons: Six signals will appear in the downfield aromatic region. The carbons directly bonded to the electronegative bromine (C4) and chlorine (C1) atoms will be significantly shifted downfield. Their precise locations are key identifiers.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would reveal a characteristic isotopic pattern for the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a cluster of peaks:

-

[M]⁺: The peak for the C₈H₈⁷⁹Br³⁵Cl ion.

-

[M+2]⁺: A prominent peak of nearly equal intensity from the C₈H₈⁸¹Br³⁵Cl and C₈H₈⁷⁹Br³⁷Cl ions.

-

[M+4]⁺: A smaller peak from the C₈H₈⁸¹Br³⁷Cl ion.

This distinctive isotopic signature is a powerful tool for confirming the presence of both one bromine and one chlorine atom in the molecule.

Synthesis and Reactivity

4-Bromo-1-chloro-2-ethylbenzene serves as a versatile synthon, primarily due to the differential reactivity of its C-Br and C-Cl bonds, which allows for selective functionalization.[1]

Plausible Synthetic Pathway

A common and logical approach to synthesizing this molecule involves the electrophilic substitution of a simpler starting material, such as 1-chloro-2-ethylbenzene.

dot

Caption: Synthetic route to 4-Bromo-1-chloro-2-ethylbenzene.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative method for the regioselective bromination of an activated benzene ring. The ethyl group is an ortho-, para-director. Since the ortho position to the ethyl group is sterically hindered by the chlorine, the bromination is directed to the para position.

Objective: To synthesize 4-Bromo-1-chloro-2-ethylbenzene via electrophilic bromination of 1-chloro-2-ethylbenzene.

Materials:

-

1-chloro-2-ethylbenzene

-

Liquid Bromine (Br₂)

-

Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

-

Dichloromethane (DCM), anhydrous

-

10% Sodium bisulfite solution

-

Saturated Sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-chloro-2-ethylbenzene (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add the Lewis acid catalyst, FeBr₃ (0.05 eq), to the solution and stir.

-

Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1.05 eq) in DCM via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C. Causality Note: The slow addition and low temperature are crucial to control the exothermic reaction and prevent over-bromination.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold 10% sodium bisulfite solution to quench unreacted bromine. Self-Validation: The disappearance of the red-brown bromine color indicates a successful quench.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize HBr), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Bromo-1-chloro-2-ethylbenzene.

Applications in Research and Drug Development

The true value of a chemical intermediate lies in its potential for transformation. 4-Bromo-1-chloro-2-ethylbenzene is a prime candidate for use in cross-coupling reactions, which are fundamental to modern drug discovery.[3]

-

Suzuki and Stille Couplings: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the bromine position. For instance, a Suzuki coupling with an arylboronic acid can be performed at the C4 position while leaving the chlorine at C1 intact for subsequent modifications.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, introducing amine functionalities that are prevalent in active pharmaceutical ingredients (APIs).

-

Intermediate for APIs: Dihaloaromatic compounds are precursors to numerous complex molecules. For example, the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a known intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[7][8] This highlights the importance of this structural class in medicinal chemistry.

Safety and Handling

As with any halogenated organic compound, proper safety protocols are mandatory.[9]

-

Hazards: 4-Bromo-1-chloro-2-ethylbenzene is classified as causing skin and serious eye irritation.[5][10] It may also cause respiratory irritation.[5][9]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[9]

References

- 1. 4-Bromo-1-chloro-2-ethylbenzene | 289039-22-1 | Benchchem [benchchem.com]

- 2. B25613.14 [thermofisher.com]

- 3. CAS 289039-22-1: 4-Bromo-1-chloro-2-ethylbenzene [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 4-Bromo-1-chloro-2-ethylbenzene | C8H8BrCl | CID 44119401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 289039-22-1 4-Bromo-1-chloro-2-ethylbenzene AKSci Z0479 [aksci.com]

- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Bromo-1-chloro-2-ethylbenzene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 1-Bromo-4-chloro-2-ethylbenzene

Introduction

1-Bromo-4-chloro-2-ethylbenzene is a halogenated aromatic compound with significant utility in organic synthesis. Its unique substitution pattern on the benzene ring makes it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, structure, synthesis, and properties, offering field-proven insights for its effective application in research and development.

PART 1: IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . Let's dissect this name to understand the underlying structural features.

-

Benzene : This is the parent or root name, indicating a six-carbon aromatic ring.

-

Substituents : The benzene ring is functionalized with three distinct groups: a bromine atom ("bromo"), a chlorine atom ("chloro"), and an ethyl group ("ethyl").

-

Numbering : The locants (numbers) indicate the positions of these substituents on the benzene ring. According to IUPAC rules for polysubstituted benzenes, the substituents are listed in alphabetical order (Bromo, Chloro, Ethyl). The numbering of the ring carbons is chosen to give the lowest possible locants to the substituents. In this case, starting the numbering at the carbon bearing the bromine atom and proceeding towards the ethyl group results in the locant set 1, 2, 4. Any other numbering scheme would result in a higher set of locants.

Therefore, the name unambiguously describes a benzene ring where the bromine is at position 1, the ethyl group is at position 2, and the chlorine is at position 4.

Chemical Structure

The chemical structure of this compound can be represented in several ways:

-

2D Structure: A simple representation showing the connectivity of atoms.

-

SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings. The SMILES string for this compound is CCC1=C(C=C(Cl)C=C1)Br.

-

InChI (IUPAC International Chemical Identifier): A textual identifier for chemical substances. The InChI for this compound is InChI=1S/C8H8BrCl/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3.[1]

The molecular formula of the compound is C8H8BrCl, and its molecular weight is approximately 219.51 g/mol .[2]

PART 2: Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several synthetic routes, often involving electrophilic aromatic substitution reactions on a pre-functionalized benzene ring. A common strategy involves the halogenation of an appropriately substituted ethylbenzene derivative.

Illustrative Synthetic Workflow: Electrophilic Bromination

A plausible and commonly employed method for the synthesis of this compound is the electrophilic bromination of 4-chloro-2-ethylaniline, followed by a Sandmeyer reaction.

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Diazotization of 4-Chloro-2-ethylaniline

-

Rationale: The conversion of the primary aromatic amine to a diazonium salt is a critical first step. Diazonium salts are versatile intermediates that can be readily displaced by a variety of nucleophiles. The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.

-

Procedure:

-

Dissolve 4-chloro-2-ethylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, ensuring the temperature does not exceed 5 °C. The formation of nitrous acid in situ from NaNO2 and HCl is crucial for the diazotization.

-

Stir the reaction mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Step 2: Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a classic and reliable method for introducing a halide to an aromatic ring via a diazonium salt intermediate.[3] Copper(I) bromide (CuBr) is used as a catalyst to facilitate the displacement of the diazonium group by a bromide ion.

-

Procedure:

-

In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) to ensure the reaction goes to completion.

-

The product, this compound, will separate as an oily layer.

-

Step 3: Work-up and Purification

-

Rationale: The work-up procedure is designed to isolate and purify the desired product from the reaction mixture, which contains unreacted starting materials, byproducts, and inorganic salts.

-

Procedure:

-

Cool the reaction mixture and extract the organic layer with a suitable solvent like dichloromethane or diethyl ether.

-

Wash the organic extract sequentially with dilute sodium hydroxide solution (to remove acidic impurities), water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

-

PART 3: Physicochemical Properties and Spectroscopic Characterization

The physical and spectroscopic data are essential for confirming the identity and purity of the synthesized compound.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C8H8BrCl | PubChem[4] |

| Molecular Weight | 219.51 g/mol | CymitQuimica[2] |

| Appearance | Clear, colorless liquid | CymitQuimica[2], Thermo Scientific[5] |

| CAS Number | 289039-22-1 | PubChem[1] |

Spectroscopic Data Interpretation

Spectroscopic techniques provide a "fingerprint" of the molecule, allowing for unambiguous structure elucidation.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the ethyl group protons. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, with coupling between them.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and C-Br and C-Cl stretching vibrations in the fingerprint region.

PART 4: Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various target molecules due to the differential reactivity of its functional groups.

-

Cross-Coupling Reactions: The bromo substituent is more reactive than the chloro substituent in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the C-Br bond, while leaving the C-Cl bond intact for subsequent transformations.

-

Intermediate in Pharmaceutical Synthesis: Halogenated benzenes are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound may be incorporated into the core structure of a drug molecule or used to introduce specific functionalities that modulate its pharmacological properties. For instance, it can be a precursor for compounds used in the development of drugs like dapagliflozin.[6]

PART 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is likely to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid generating aerosols or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

- 1. 4-Bromo-1-chloro-2-ethylbenzene | C8H8BrCl | CID 44119401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-chloro-2-ethylbenzene | CymitQuimica [cymitquimica.com]

- 3. scribd.com [scribd.com]

- 4. This compound | C8H8BrCl | CID 18947382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. B25613.14 [thermofisher.com]

- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

A Technical Guide to 1-Bromo-4-chloro-2-ethylbenzene: Properties, Analysis, and Synthetic Context

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical compound 1-Bromo-4-chloro-2-ethylbenzene. We will delve into its fundamental properties, outline a robust analytical workflow for its characterization, and discuss its significance as a synthetic intermediate, grounded in established chemical principles.

Core Chemical Identity

This compound is a di-halogenated aromatic hydrocarbon. Its structure, featuring bromine, chlorine, and an ethyl group on a benzene ring, makes it a versatile building block, or synthon, in organic synthesis. The distinct reactivity of the bromine and chlorine atoms allows for selective, sequential chemical transformations, a highly desirable trait in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[1]

The fundamental identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonym | 2-Bromo-5-chloroethylbenzene | CP Lab Safety[2] |

| Molecular Formula | C₈H₈BrCl | ChemScene[3] |

| Molecular Weight | 219.51 g/mol | ChemScene[3] |

| CAS Number | 1160573-89-6 | CP Lab Safety[2] |

| SMILES | CCC1=CC(Cl)=CC=C1Br | ChemScene[3] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Topological Polar Surface Area (TPSA) | 0 Ų | Computed[3] |

| LogP | 3.6649 | Computed[3] |

| Hydrogen Bond Acceptors | 0 | Computed[3] |

| Hydrogen Bond Donors | 0 | Computed[3] |

| Rotatable Bonds | 1 | Computed[3] |

| Appearance | Colorless Liquid | Characteristic of similar isomers[4] |

| Boiling Point / Melting Point | Not publicly available | Data for this specific isomer is not readily found in common databases. |

Synthetic Utility and Mechanistic Insights

The utility of this compound in synthetic chemistry stems from the differential reactivity of its components.

-

Bromine Atom: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in common cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows the bromine to act as a primary site for introducing new carbon-carbon or carbon-heteroatom bonds, while the chlorine atom remains intact for subsequent transformations.

-

Chlorine Atom: While less reactive, the chlorine can be activated for coupling reactions under more forcing conditions or with specialized catalyst systems. This graded reactivity is the cornerstone of sequential, site-selective functionalization.

-

Ethyl Group: This alkyl substituent influences the electronic properties of the aromatic ring through induction and provides steric bulk, which can direct the regioselectivity of further reactions.

This structural motif is found in precursors to complex molecules. For instance, the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene serves as a key intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used in the management of type 2 diabetes.[5][6][7] This highlights the industrial relevance of this class of di-halogenated compounds.

Analytical Workflow: Identity and Purity by GC-MS

To ensure the quality and identity of this compound for research or development, a robust analytical method is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose, owing to the compound's volatility and the need for unambiguous mass confirmation.

Causality of Method Selection

GC-MS is chosen for three primary reasons:

-

Separation Power: Gas chromatography provides excellent separation of the target analyte from potential starting materials, byproducts, or solvent residues.

-

Sensitivity: Modern mass spectrometers offer high sensitivity, enabling the detection of trace-level impurities.

-

Structural Confirmation: Mass spectrometry provides the molecular weight and, crucially, a characteristic isotopic pattern. The presence of one bromine atom (isotopes ~79Br and ~81Br in a ~1:1 ratio) and one chlorine atom (isotopes ~35Cl and ~37Cl in a ~3:1 ratio) creates a unique, predictable "fingerprint" in the mass spectrum, offering definitive structural validation.

Experimental Protocol for GC-MS Analysis

1. Sample Preparation:

- Accurately weigh ~10 mg of the this compound sample.

- Dissolve in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

- Perform a 1:100 serial dilution of the stock solution with the same solvent to obtain a final concentration of 10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

- GC System: Agilent 8890 GC or equivalent.

- MS System: Agilent 5977B MSD or equivalent.

- Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal for separating aromatic compounds.

- Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 ratio) at 250°C.

- Injection Volume: 1 µL.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 80°C, hold for 2 minutes.

- Ramp: 15°C/min to 280°C.

- Final hold: Hold at 280°C for 5 minutes.

- MS Parameters:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: 40-350 m/z.

3. Data Interpretation (Self-Validating System):

- Retention Time: The primary peak should elute at a consistent retention time specific to the compound under the defined conditions.

- Mass Spectrum: The mass spectrum of the peak must correspond to this compound. Look for the molecular ion cluster around m/z 218, 220, and 222, reflecting the isotopic distribution of Br and Cl. The base peak will likely correspond to a fragment, such as the loss of the ethyl group.

Visualization of the Analytical Workflow

Caption: Workflow for identity and purity analysis via GC-MS.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 1160573-89-6) should always be consulted, hazard information for the closely related isomer, 1-Bromo-2-chloro-4-ethylbenzene, provides a useful proxy.[8]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a synthetically valuable compound characterized by its C₈H₈BrCl formula and a molecular weight of 219.51 g/mol .[2][3] Its utility is derived from the differential reactivity of its halogen substituents, enabling its use as a versatile intermediate in multi-step organic synthesis. Proper characterization using established analytical techniques like GC-MS is essential for its effective application, and adherence to strict safety protocols is required for its handling.

References

- 1. 4-Bromo-1-chloro-2-ethylbenzene | 289039-22-1 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. 1-Bromo-2-chloro-4-ethylbenzene | C8H8BrCl | CID 57531706 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Potential Hazards of 1-Bromo-4-chloro-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-chloro-2-ethylbenzene is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its utility is derived from the presence of three distinct functional groups on the benzene ring: an ethyl group and two different halogen atoms, bromine and chlorine. This unique substitution pattern allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] The differential reactivity of the carbon-bromine and carbon-chlorine bonds is particularly significant, enabling programmed, stepwise functionalization in various cross-coupling reactions. This guide provides a comprehensive overview of the chemical reactivity, potential hazards, and safe handling protocols for this compound, intended to equip researchers with the knowledge required for its effective and safe utilization.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and safe handling. This compound is a clear, colorless liquid at room temperature.[2][3]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1160573-89-6 | ChemScene[4] |

| Molecular Formula | C₈H₈BrCl | PubChem |

| Molecular Weight | 219.51 g/mol | Echemi[3] |

| Appearance | Clear, colorless liquid | CymitQuimica, Echemi[2][3] |

| Boiling Point | 235.1°C at 760 mmHg | Echemi[3] |

| Density | 1.459 g/cm³ | Echemi[3] |

| Flash Point | 116.2°C | Echemi[3] |

| Solubility | Low solubility in water, miscible with most organic solvents. | Guidechem |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The ethyl group is an activating, ortho-, para- directing group, while the bromine and chlorine atoms are deactivating, yet also ortho-, para- directing. This combination of substituents influences the regioselectivity of further electrophilic aromatic substitutions and provides two distinct handles for cross-coupling reactions.

Electrophilic Aromatic Substitution

While the halogen atoms deactivate the ring towards electrophilic attack, the ethyl group provides some activation. The directing effects of the existing substituents will guide the position of any new incoming electrophile. For instance, in the bromination of 1-chloro-4-ethylbenzene, the ethyl and chloro groups, both being ortho-, para- directors, guide the incoming bromine to the available ortho positions, as the para positions are blocked.[5] A similar logic would apply to further substitutions on this compound, with the outcome depending on the specific reaction conditions and the nature of the electrophile.

Metal-Catalyzed Cross-Coupling Reactions

The primary synthetic value of this compound lies in its application in metal-catalyzed cross-coupling reactions. The carbon-halogen bonds can be selectively functionalized to form new carbon-carbon or carbon-heteroatom bonds.

Chemoselectivity: A critical aspect of using this molecule is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. The general order of reactivity for carbon-halogen bonds in such reactions is C-I > C-Br > C-Cl.[6]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction forms C(sp²)–C(sp²) bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base.[6] This is a powerful method for constructing biaryl structures.

-

Heck Coupling: This reaction forms a new C-C bond by coupling the aryl halide with an alkene.[6]

-

Sonogashira Coupling: This reaction creates C(sp²)–C(sp) bonds by reacting the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the aryl halide with an amine.[6]

The ability to perform these reactions selectively at the C-Br position makes this compound a highly valuable intermediate for building molecular complexity in a controlled manner.

Caption: Selective Suzuki-Miyaura coupling at the C-Br position.

Potential Hazards and Toxicological Profile

Understanding the hazards associated with this compound is crucial for ensuring laboratory safety. While specific toxicological data for this exact isomer is limited, GHS classification for related isomers provides a strong indication of the expected hazards. For instance, 1-Bromo-2-chloro-4-ethylbenzene is classified as harmful and an irritant.[7]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The following table summarizes the GHS classification for a closely related isomer, which should be considered applicable in the absence of specific data for the 1-bromo-4-chloro-2-ethyl isomer.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

|

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

|

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

|

(Classification based on data for 1-Bromo-2-chloro-4-ethylbenzene)[7]

Toxicological Summary

-

Acute Toxicity: Harmful if ingested.[7]

-

Skin Irritation: Causes skin irritation upon contact.[7][8] Prolonged or repeated exposure should be avoided.

-

Eye Irritation: Causes serious eye irritation.[7][8] Contact with eyes can result in significant discomfort and potential damage.

-

Respiratory Irritation: May cause respiratory irritation if vapors or aerosols are inhaled.[7][8]

As with many halogenated aromatic compounds, the long-term toxicological properties have not been fully investigated.[9] Therefore, it is prudent to handle this chemical with a high degree of caution, assuming it may have other uncharacterised adverse health effects.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are based on standard best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required at all times.[9][10]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if signs of degradation are observed.[10] Use proper glove removal technique to avoid skin contact.

-

Skin and Body Protection: Wear a laboratory coat, and if there is a risk of splashing, use additional protective clothing such as an apron or sleeves.[9]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11] If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA approved respirator may be necessary.[9]

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[9][10] Avoid breathing vapors or mists.[10] Ensure adequate ventilation and handle in a chemical fume hood.[10] Wash hands thoroughly after handling and before breaks.[10][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11][12] Keep away from heat, sparks, and open flames as it is a combustible liquid.[12] Store away from incompatible materials such as strong oxidizing agents.[12][13]

Caption: A standard workflow for safely handling hazardous chemicals.

Emergency First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9][12] If you feel unwell, call a POISON CENTER or doctor.[9][11]

-

Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[9][12] If skin irritation occurs, get medical advice/attention.[9] Remove contaminated clothing and wash it before reuse.[9]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[9][12] Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] If eye irritation persists, get medical advice/attention.[9][10]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[9] Do NOT induce vomiting. Seek immediate medical attention.[14]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[10] Use personal protective equipment.[10] Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.[10]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[12] Keep in suitable, closed containers for disposal.[12]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[10]

References

- 1. 4-Bromo-1-chloro-2-ethylbenzene | 289039-22-1 | Benchchem [benchchem.com]

- 2. 4-Bromo-1-chloro-2-ethylbenzene | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. homework.study.com [homework.study.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-Bromo-2-chloro-4-ethylbenzene | C8H8BrCl | CID 57531706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-1-chloro-2-ethylbenzene | C8H8BrCl | CID 44119401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Discovery and history of 1-Bromo-4-chloro-2-ethylbenzene synthesis

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic halide of significant interest as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique combination of steric and electronic properties, making it a valuable intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of the plausible synthetic strategies for this compound. While a detailed historical account of its initial discovery is not prominently documented in scientific literature, its synthesis relies on well-established and fundamental reactions in organic chemistry. This document will delve into the mechanistic underpinnings of these synthetic routes, offering field-proven insights into experimental choices and protocol design.

Introduction: The Significance of this compound